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molecular formula C12H15N3O4 B4703656 Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate

Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate

Cat. No. B4703656
M. Wt: 265.26 g/mol
InChI Key: HDFXFDAHZVATMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09149541B2

Procedure details

To 4-aminoacetophenone (676 mg, 5 mmol) in THF (25.000 mL) at 0° C. was added triethylamine (1.386 mL, 10.00 mmol) and 4-nitrophenyl chloroformate (1512 mg, 7.50 mmol). The mixture was stirred at room temperature for 2 hours. Then ethyl carbazate (1562 mg, 15.00 mmol) was added, followed by more triethylamine (2.079 mL, 15.00 mmol). The mixture was stirred at 55° C. for 2 hours. Water was then added, extracted with CH2Cl2 twice, washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and concentrated in vacuo. The residue was triturated in ethyl acetate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography (10-80% ethyl acetate/heptane) giving ethyl 2-(4-acetylphenylcarbamoyl)-hydrazinecarboxylate (354 mg, 27%) as a light yellow solid. LC-MS (M+1) 266.1, t=0.79 minutes.
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
1.386 mL
Type
reactant
Reaction Step One
Quantity
1512 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1562 mg
Type
reactant
Reaction Step Two
Quantity
2.079 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].C(N(CC)CC)C.Cl[C:19]([O:21][C:22]1[CH:27]=CC([N+]([O-])=O)=CC=1)=[O:20].[C:31](OCC)(=[O:34])[NH:32][NH2:33]>C1COCC1.O>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:31]([NH:32][NH:33][C:19]([O:21][CH2:22][CH3:27])=[O:20])=[O:34])=[CH:6][CH:5]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
676 mg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)N
Name
Quantity
1.386 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1512 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1562 mg
Type
reactant
Smiles
C(NN)(=O)OCC
Step Three
Name
Quantity
2.079 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 55° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 twice
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography (10-80% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 354 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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